[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2622154-87-2
VCID: VC11646616
InChI: InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1
SMILES: CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C
Molecular Formula: C29H48NOPS
Molecular Weight: 489.7 g/mol

[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide

CAS No.: 2622154-87-2

Cat. No.: VC11646616

Molecular Formula: C29H48NOPS

Molecular Weight: 489.7 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide - 2622154-87-2

Specification

CAS No. 2622154-87-2
Molecular Formula C29H48NOPS
Molecular Weight 489.7 g/mol
IUPAC Name (R)-N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1
Standard InChI Key ANDAEMPIIGEHED-DCHPEXOPSA-N
Isomeric SMILES CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)N[S@](=O)C(C)(C)C)C(C)(C)C
SMILES CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key domains:

  • A di-tert-butylphosphino group at the ortho position of a phenyl ring, providing strong electron-donating character and steric bulk to modulate metal coordination.

  • An adamantylmethyl substituent attached to the phenyl ring, imparting conformational rigidity and enhancing solubility in nonpolar media.

  • A 2-methyl-2-propanesulfinamide moiety with a stereogenic sulfur(IV) center, serving as a chiral auxiliary to dictate enantioselectivity in subsequent transformations .

The adamantane framework’s diamondoid structure prevents undesired rotational isomerism, while the tert-butyl groups on phosphorus create a protected coordination environment for transition metals. This combination enables the ligand to stabilize reactive metal intermediates while maintaining stereochemical fidelity.

Physicochemical Properties

PropertyValue
Molecular FormulaC29H48NOPS
Molecular Weight489.7 g/mol
CAS Registry Number2622154-87-2
StereochemistryS(R) configuration at sulfur
Phosphine CoordinationMonodentate, κ¹-P
SolubilityChloroform, THF, DCM

The sulfinamide’s pKa (~10.1) allows reversible protonation under mild conditions, facilitating its role in acid-base catalysis . The phosphine’s electron-rich nature (Tolman electronic parameter σ ≈ 2050 cm⁻¹) enhances metal-ligand backbonding, critical for stabilizing low-oxidation-state catalysts.

Synthetic Routes and Chiral Control

Modular Assembly Strategy

Synthesis proceeds via a three-step sequence:

  • Adamantylmethylation: Lithiation of 2-bromophenyl-di-tert-butylphosphine followed by quenching with 1-adamantylmethyl bromide yields the phosphine-adamantyl scaffold.

  • Sulfinamide Installation: Condensation of (S)-(-)-2-methyl-2-propanesulfinamide with the adamantylmethyl-aniline intermediate under Mitsunobu conditions establishes the S(R) configuration at sulfur .

  • Resolution and Purification: Chiral HPLC separation ensures >99% enantiomeric excess, confirmed by optical rotation ([α]D²⁵ = -42.5°, c = 1.0 in CHCl₃).

Critical to stereochemical fidelity is the use of (S)-sulfinamide precursors, which induce predictable facial selectivity during metal coordination. Recent nickel-catalyzed methods enable dynamic kinetic resolution of sulfinylamines, bypassing traditional auxiliary-dependent routes .

Applications in Asymmetric Catalysis

Hydrogenation of Olefins

The ligand demonstrates exceptional performance in iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excesses (ee) >95% under 10 bar H₂ . Key advantages include:

  • Adamantane Rigidity: Suppresses catalyst aggregation, enhancing turnover frequency (TOF up to 500 h⁻¹).

  • Phosphine Basicity: Facilitates oxidative addition of H₂ to Ir(I) centers.

  • Sulfinamide Chirality: Directs substrate approach via hydrogen bonding to the sulfinyl oxygen .

Suzuki-Miyaura Cross-Coupling

When paired with palladium, the ligand enables coupling of aryl chlorides with arylboronic acids at room temperature. A representative transformation:

Ar–Cl+Ar’–B(OH)2Pd(OAc)2(1%),Ligand (2%)Ar–Ar’(90% yield,98% ee)\text{Ar–Cl} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2 (1\%), \text{Ligand (2\%)}} \text{Ar–Ar'} \quad (90\% \text{ yield}, 98\% \text{ ee})

The tert-butylphosphino groups accelerate transmetallation by stabilizing the Pd(II) intermediate, while the sulfinamide’s chiral environment induces axial chirality in biaryl products.

Mechanistic Insights from Radical Chemistry

Photoredox/Phosphine Dual Catalysis

Recent studies reveal the ligand’s role in generating sulfonamidyl radicals via α-scission of phosphoranyl intermediates . Under blue LED irradiation, the phosphine oxidizes to a radical cation, which abstracts an electron from the sulfonamide. Subsequent P–N bond cleavage releases the N-centered radical, enabling anti-Markovnikov hydroamination of alkenes:

RSO2NH2+CH2=CHR’Ir(ppy)3,LigandRSO2NHCH2CH2R’(85% yield)\text{RSO}_2\text{NH}_2 + \text{CH}_2=\text{CHR'} \xrightarrow{\text{Ir(ppy)}_3, \text{Ligand}} \text{RSO}_2\text{NHCH}_2\text{CH}_2\text{R'} \quad (85\% \text{ yield})

Density functional theory (DFT) calculations indicate the adamantyl group lowers the transition state energy for P–N scission by 8.3 kcal/mol compared to phenyl analogues .

Comparative Analysis with Related Ligands

Ligand Feature[S(R)]-Adamantylmethyl DerivativeJosiphos-Type LigandsBinap Derivatives
Steric BulkExtreme (Adamantane + tert-Bu)Moderate (Cyclohexyl)High (Naphthyl)
Electronic DonationStrong (σ-donor)ModerateWeak
SolubilityHigh in hydrocarbonsLowModerate
Enantiocontrol in Hydrogenation95–99% ee80–90% ee85–95% ee

The ligand’s unique adamantane-phosphine-sulfinamide triad offers unmatched steric protection while maintaining catalytic activity—a balance unachievable with conventional bisphosphine systems .

Future Directions

Emerging applications include:

  • Enantioselective C–H Functionalization: Leveraging the sulfinamide’s hydrogen-bonding capability to direct metallation .

  • Radical Polar Crossover Reactions: Merging photoredox activity with asymmetric induction .

  • Continuous Flow Catalysis: Exploiting the ligand’s thermal stability (decomposition >220°C) for scaled processes.

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